![molecular formula C20H21ClN4O3 B6232236 N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide hydrochloride CAS No. 107027-11-2](/img/no-structure.png)
N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide hydrochloride
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Overview
Description
The compound seems to be related to "2-Chloro-N,N-dimethylethylamine hydrochloride" , which is a laboratory chemical and not advised for food, drug, pesticide or biocidal product use .
Synthesis Analysis
A synthetic process of 2-dimethylaminoethyl chloride hydrochloride has been disclosed . The process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N,N-dimethylethylamine hydrochloride” is represented by the linear formula: (CH3)2NCH2CH2Cl · HCl . The molecular weight is 144.04 .
Chemical Reactions Analysis
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-N,N-dimethylethylamine hydrochloride” include a melting point of 201-204 °C (lit.) . It is in the form of crystals .
Mechanism of Action
Safety and Hazards
“2-Chloro-N,N-dimethylethylamine hydrochloride” is considered hazardous . It is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes eye irritation, may cause respiratory irritation, suspected of causing genetic defects, and causes damage to organs through prolonged or repeated exposure .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide hydrochloride involves the reaction of 2-phenyl-6-nitroquinoline-8-carboxylic acid with N,N-dimethylaminoethyl chloride to form N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-phenyl-6-nitroquinoline-8-carboxylic acid", "N,N-dimethylaminoethyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-phenyl-6-nitroquinoline-8-carboxylic acid is reacted with thionyl chloride to form 2-phenyl-6-nitroquinoline-8-carbonyl chloride.", "Step 2: The resulting 2-phenyl-6-nitroquinoline-8-carbonyl chloride is then reacted with N,N-dimethylaminoethanol to form N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide.", "Step 3: N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide hydrochloride." ] } | |
CAS RN |
107027-11-2 |
Product Name |
N-[2-(dimethylamino)ethyl]-6-nitro-2-phenylquinoline-8-carboxamide hydrochloride |
Molecular Formula |
C20H21ClN4O3 |
Molecular Weight |
400.9 |
Purity |
95 |
Origin of Product |
United States |
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